molecular formula C10H9NO2 B3245819 3-hydroxy-1-methylquinolin-2(1H)-one CAS No. 172604-63-6

3-hydroxy-1-methylquinolin-2(1H)-one

Cat. No. B3245819
CAS RN: 172604-63-6
M. Wt: 175.18 g/mol
InChI Key: JNSLETLNIMHXEX-UHFFFAOYSA-N
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Description

3-hydroxy-1-methylquinolin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is also known as 3-hydroxy-2-quinolone or 3-hydroxy-2-alkylquinolone.

Scientific Research Applications

Green Synthesis Approaches

  • Green Cascade Synthesis : A protocol for synthesizing derivatives of 3-hydroxy-1-methylquinolin-2(1H)-one via a green and efficient cascade Knoevenagel–Michael reaction was developed. This method is characterized by its high yield, environmental friendliness, and avoidance of chromatographic purification, demonstrating an eco-friendly approach to the synthesis of these compounds (Bhat & Trivedi, 2014).

  • Water-Mediated Synthesis : A water-mediated synthesis method for bisquinolones, using this compound as a precursor, was developed. This process is notable for its efficiency, catalyst-free conditions, and use of water as a solvent, emphasizing the shift towards greener synthesis methods (Madhu, Reddy, & Dubey, 2017).

Anticancer Activity

  • Anticancer Applications : Research on oxazolo and oxazinoquinolinone derivatives, synthesized from this compound, showed promising anticancer activity. These compounds exhibited strong antiproliferative effects against HepG-2 and MCF-7 cell lines, suggesting their potential as therapeutic agents (Talaat et al., 2022).

Pharmaceutical and Chemical Applications

  • Novel Synthesis Methods : Research has been conducted on novel synthesis methods for derivatives of this compound, such as the one-pot synthesis involving α-hydroxylation and intramolecular cyclization. These methods contribute to the development of biologically important compounds (Yuan et al., 2013).

  • Antioxidant in Lubricating Grease : Synthesized derivatives of this compound were evaluated as antioxidants in lubricating grease, demonstrating their potential in industrial applications. These compounds showed promising results in reducing total acid number and oxygen pressure drop in lubricating greases (Hussein, Ismail, & El-Adly, 2016).

properties

IUPAC Name

3-hydroxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSLETLNIMHXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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